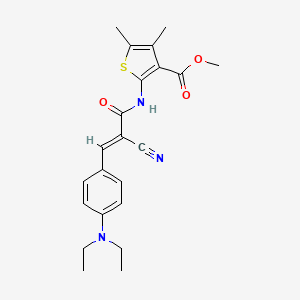

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-6-25(7-2)18-10-8-16(9-11-18)12-17(13-23)20(26)24-21-19(22(27)28-5)14(3)15(4)29-21/h8-12H,6-7H2,1-5H3,(H,24,26)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNKFQGWXIOLZ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

1. Synthesis of the Compound

The compound is synthesized through a multi-step reaction involving the condensation of various precursors, including cyanoacrylamides and thiophene derivatives. The synthesis typically involves the following steps:

- Formation of Cyanoacrylamide : The initial step involves the reaction of 4-diethylaminobenzaldehyde with malononitrile to form a cyanoacrylamide intermediate.

- Thiol Addition : This intermediate is then reacted with a thiophene derivative to introduce the thiophene ring into the structure.

- Methyl Ester Formation : Finally, methylation leads to the formation of the methyl ester at the carboxylic acid position.

2. Biological Activity Evaluation

The biological activity of this compound has been evaluated against various cancer cell lines and bacterial strains. Key findings include:

2.1 Anticancer Activity

- Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).

- IC50 Values : In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent compared to standard drugs like cisplatin .

2.2 Antibacterial Activity

- Microbial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : It exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, showcasing its strong antibacterial properties .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Gyrase : Molecular docking studies have indicated that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .

- Induction of Apoptosis in Cancer Cells : The compound appears to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

4. Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the structure significantly affect biological activity. The following table summarizes key analogs and their respective activities:

| Compound Name | Structure Features | IC50 (µM) | MIC (µM) | Activity Type |

|---|---|---|---|---|

| Compound A | Diethylamino group | 15 | 0.5 | Anticancer |

| Compound B | Methyl ester | 20 | 0.3 | Antibacterial |

| Target Compound | Diethylamino + Thiophene | 10 | 0.21 | Both |

5. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In a study examining the cytotoxic effects on breast cancer cells, it was found that treatment with the compound resulted in significant cell death compared to control groups .

- Antibacterial Efficacy Against Clinical Strains : Another study demonstrated that this compound effectively inhibited clinical strains of E. coli resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of related compounds that demonstrated promising anticancer activity against breast cancer cells, suggesting that this compound may have similar therapeutic potential .

Antioxidant Properties

Compounds containing thiophene and cyano groups have shown antioxidant activities. For example, studies on related thiophene derivatives revealed their ability to scavenge free radicals and prevent oxidative stress in biological systems. This property is crucial for developing drugs that can mitigate oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been documented in several studies. For instance, research on ethyl derivatives of thiophene revealed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of the cyano group enhances the compound's lipophilicity, allowing better penetration into bacterial membranes .

Material Science

Organic Photovoltaics

The unique electronic properties of compounds like this compound make them suitable candidates for organic photovoltaic applications. The thiophene ring contributes to the compound's ability to facilitate charge transport, which is essential for efficient energy conversion in solar cells. Research has focused on optimizing the molecular structure to enhance light absorption and electron mobility.

Dyes and Pigments

Due to its vibrant color properties, this compound can be explored as a dye in various applications, including textiles and coatings. The incorporation of cyano groups often results in enhanced colorfastness and stability under light exposure. Studies have demonstrated that modifications in the molecular structure can lead to significant improvements in dyeing performance.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 4-(diethylamino)benzaldehyde. Key steps include:

- Reagents : Toluene as solvent, piperidine/acetic acid as catalyst (1:3.7 ratio) .

- Conditions : Reflux for 5–6 hours under nitrogen, monitored by TLC (benzene:ethyl acetate, 4:1) .

- Purification : Recrystallization from ethanol or methanol yields the product (72–94% purity) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Peaks at ~2212 cm⁻¹ (C≡N stretch), 1660–1668 cm⁻¹ (ester C=O), and 1588–1605 cm⁻¹ (amide C=O) .

- ¹H NMR : Signals at δ 1.27–1.43 ppm (ester CH₃), δ 7.37–8.37 ppm (aromatic protons), and δ 12.28 ppm (amide NH) .

- Mass Spectrometry : Molecular ion [M+Na]⁺ or [M−1]⁻ confirms molecular weight .

Intermediate: How can reaction yields be optimized during synthesis?

- Catalyst Optimization : Adjust piperidine/acetic acid ratio (e.g., 0.35 mL piperidine + 1.3 mL acetic acid per 50 mL toluene) .

- Solvent Selection : Toluene enhances reactivity compared to polar solvents due to better solubility of intermediates .

- Temperature Control : Prolonged reflux (6+ hours) ensures complete conversion but risks decomposition; monitor via TLC .

Advanced: How should researchers analyze discrepancies in reported biological activities (e.g., antioxidant vs. anti-inflammatory)?

- Assay Variability : Compare protocols (e.g., DPPH for antioxidant activity vs. carrageenan-induced edema for anti-inflammatory) .

- Compound Purity : Use HPLC to rule out impurities (>95% purity required for reliable bioactivity data) .

- Dose-Response Curves : Validate efficacy across multiple concentrations (e.g., 10–100 µM) to identify optimal activity windows .

Advanced: How can density-functional theory (DFT) predict electronic properties or reactivity?

- Parameterization : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attack .

- Thermochemical Analysis : Estimate bond dissociation energies (e.g., C–N in acrylamido group) to assess stability under physiological conditions .

Advanced: What structural modifications could enhance bioactivity?

- Substituent Effects : Replace diethylamino with dimethylamino or pyrrolidino to alter electron-donating capacity .

- Acrylamido Modifications : Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to modulate redox potential .

- SAR Studies : Test derivatives in COX-2 inhibition assays to correlate substituent effects with anti-inflammatory activity .

Intermediate: What in vitro/in vivo models evaluate anti-inflammatory potential?

- In Vitro : COX-2 enzyme inhibition assays (IC₅₀ determination) .

- In Vivo : Murine carrageenan-induced paw edema model; measure edema reduction at 3–6 hours post-administration .

Advanced: How do solvent polarity and temperature influence E/Z selectivity during synthesis?

- Polar Solvents : Favor Z-isomer via stabilization of transition state; nonpolar solvents (e.g., toluene) favor E-configuration .

- Temperature : Lower temps (e.g., 80°C vs. reflux) may reduce steric hindrance, improving E-selectivity .

Intermediate: What chromatographic techniques address co-eluting impurities?

- TLC Optimization : Vary solvent ratios (e.g., hexane:ethyl acetate gradients) for better separation .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to resolve polar impurities .

Advanced: How can molecular docking predict binding affinity to targets like COX-2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.